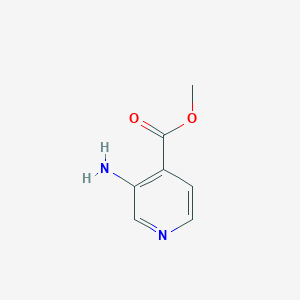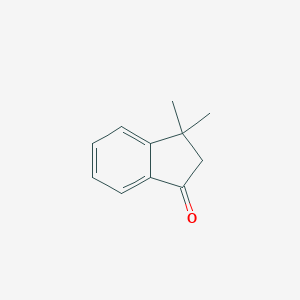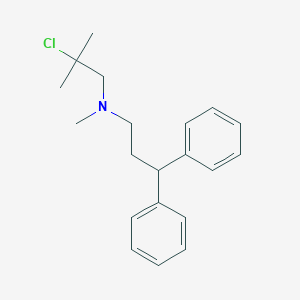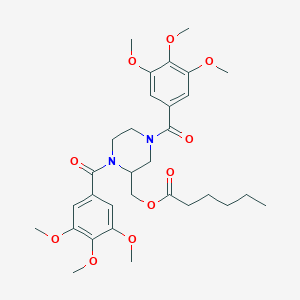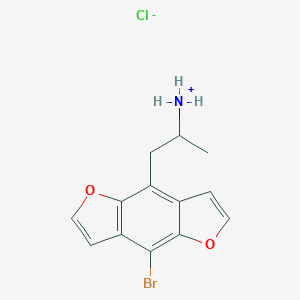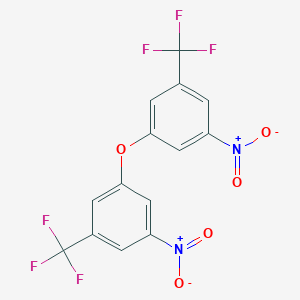![molecular formula C17H25NO2 B145566 ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate CAS No. 134984-77-3](/img/structure/B145566.png)
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate, also known as SMM-189, is a small molecule antagonist of the chemokine receptor CXCR4. The CXCR4 receptor is involved in a variety of biological processes, including immune cell trafficking, cancer metastasis, and stem cell homing. SMM-189 has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases.
作用机制
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate acts as an antagonist of the CXCR4 receptor, which is involved in immune cell trafficking, cancer metastasis, and stem cell homing. By blocking the CXCR4 receptor, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate inhibits the migration of immune cells, cancer cells, and stem cells to their respective target tissues. This leads to a reduction in disease progression and metastasis.
生化和生理效应
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to have several biochemical and physiological effects. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the migration and invasion of breast cancer cells. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the entry of the virus into host cells. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to reduce the formation of atherosclerotic plaques. ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has also been found to have anti-inflammatory effects by inhibiting the migration of immune cells to inflamed tissues.
实验室实验的优点和局限性
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of selectivity for the CXCR4 receptor. It is also relatively easy to synthesize and has good stability. However, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the research on ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective CXCR4 antagonists based on the structure of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. Additionally, the mechanisms underlying the anti-inflammatory effects of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be further investigated to identify new targets for drug development. Finally, the pharmacokinetics and pharmacodynamics of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be studied in more detail to optimize its therapeutic potential.
合成方法
The synthesis of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate involves a multi-step process, starting with the reaction of 4-methylpiperidine-2-carboxylic acid with (1R)-1-phenylethylamine to form the corresponding amide. This amide is then treated with ethyl chloroformate to yield the desired ester, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. The overall yield of this synthesis is approximately 30%.
科学研究应用
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the metastasis of breast cancer cells by blocking the CXCR4 receptor. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the entry of the virus into host cells by blocking the CXCR4 receptor. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to reduce the formation of atherosclerotic plaques by blocking the CXCR4 receptor.
属性
CAS 编号 |
134984-77-3 |
|---|---|
产品名称 |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC 名称 |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13-,14+,16-/m0/s1 |
InChI 键 |
VCWVJJJJCQJWOU-LZWOXQAQSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@H](CCN1[C@H](C)C2=CC=CC=C2)C |
SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
规范 SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



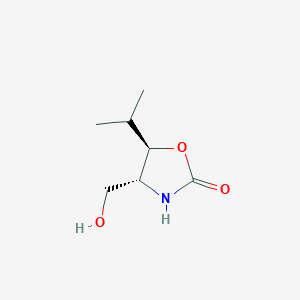
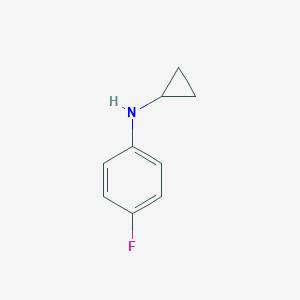
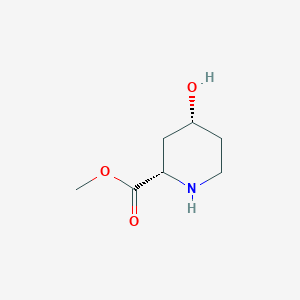
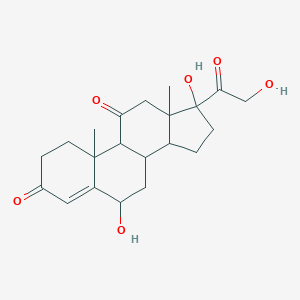
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
